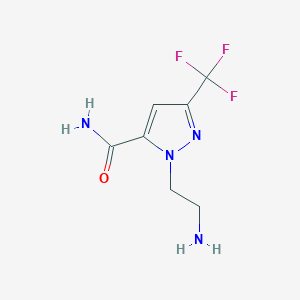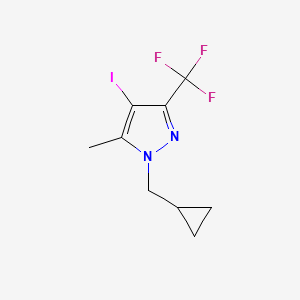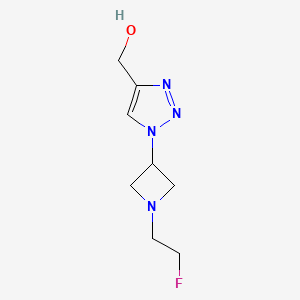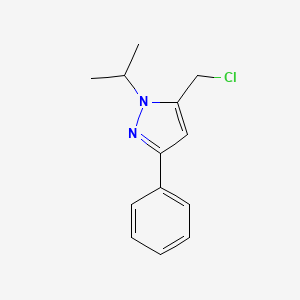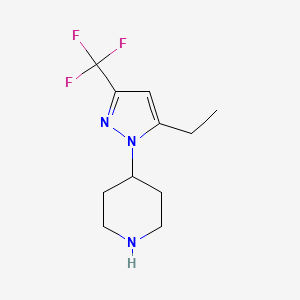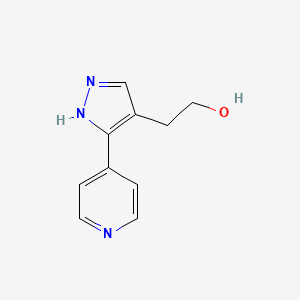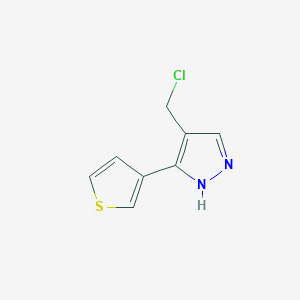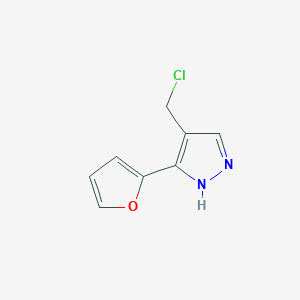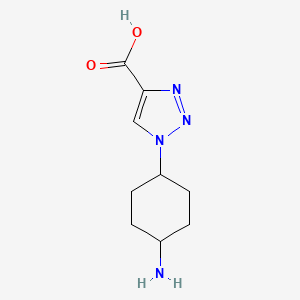
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
1-(4-Aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid (ACHTCA) is a heterocyclic organic compound that has been studied as a potential therapeutic agent for a variety of diseases. ACHTCA is a member of the 1,2,3-triazole family, and is composed of an aminocyclohexyl group and a carboxylic acid group. ACHTCA is a novel compound that has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
科学的研究の応用
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to be used as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders. In particular, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential to act as an anti-cancer agent by inhibiting the growth of cancer cells. 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential to act as an antioxidant, which may help protect cells from damage caused by free radicals.
作用機序
The mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2). 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is thought to bind to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells. This is thought to be due to its ability to interfere with the activity of certain enzymes involved in cell growth and division.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied in animal models and in vitro studies. In animal models, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. In vitro studies have shown that 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of certain enzymes involved in cell growth and division. In addition, 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid has been found to act as an antioxidant, which may help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The advantages of using 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid in laboratory experiments include its low cost and availability, its stability, and its ability to be used in a wide range of experiments. The main limitation of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experiments.
将来の方向性
The potential applications of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid are still being explored, and there are many potential future directions for research. These include further studies on its potential to act as an inhibitor of certain enzymes, its potential to act as an anti-cancer agent, and its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid to be used in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to improve the understanding of the mechanism of action of 1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid.
特性
IUPAC Name |
1-(4-aminocyclohexyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h5-7H,1-4,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUYCEXUGPQOGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-aminocyclohexyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



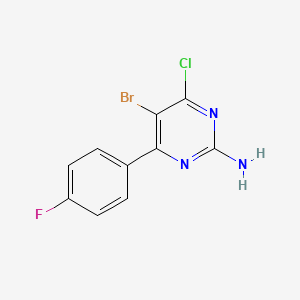


![(5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1492663.png)
